Flunoxaprofen isocyanate

Description

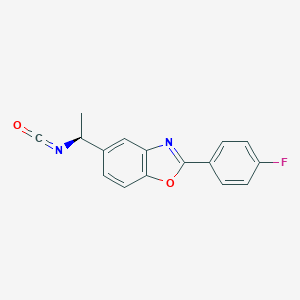

Structure

3D Structure

Properties

CAS No. |

125836-69-3 |

|---|---|

Molecular Formula |

C16H11FN2O2 |

Molecular Weight |

282.27 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-5-[(1S)-1-isocyanatoethyl]-1,3-benzoxazole |

InChI |

InChI=1S/C16H11FN2O2/c1-10(18-9-20)12-4-7-15-14(8-12)19-16(21-15)11-2-5-13(17)6-3-11/h2-8,10H,1H3/t10-/m0/s1 |

InChI Key |

UFVXLFRBVOVOFV-JTQLQIEISA-N |

SMILES |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O |

Other CAS No. |

125836-69-3 |

Synonyms |

flunoxaprofen isocyanate |

Origin of Product |

United States |

Synthetic Methodologies for Flunoxaprofen Isocyanate

Conversion from Precursor Carboxylic Acids

The conversion of flunoxaprofen (B1672895), an arylpropionic acid, into flunoxaprofen isocyanate is a multi-step process that begins with the activation of the carboxylic acid group.

The synthesis of (-)-(S)-Flunoxaprofen isocyanate is achieved by activating the free carboxylic acid, (S)-flunoxaprofen, with ethyl chloroformate in the presence of sodium azide (B81097). nih.gov This method is a common and effective way to convert a carboxylic acid into a reactive intermediate, specifically an acyl azide, which is primed for further transformation. nih.gov

The reaction proceeds by the formation of a mixed anhydride (B1165640) through the reaction of the carboxylic acid with ethyl chloroformate. This mixed anhydride is then subjected to nucleophilic attack by the azide ion (from sodium azide) to form the acyl azide derivative of flunoxaprofen.

General Reaction Scheme:

Step 1: Activation of Carboxylic Acid (S)-Flunoxaprofen + Ethyl Chloroformate → Mixed Anhydride Intermediate

Step 2: Formation of Acyl Azide Mixed Anhydride Intermediate + Sodium Azide → (S)-Flunoxaprofen Acyl Azide + Ethyl Carbonate + Sodium Chloride

The formation of this compound from the acyl azide intermediate proceeds via the Curtius rearrangement, also known as the Curtius degradation. nih.govwikipedia.org This rearrangement is characterized by the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.org

The mechanism of the Curtius rearrangement is generally considered to be a concerted process, where the migration of the alkyl or aryl group occurs simultaneously with the expulsion of nitrogen gas. wikipedia.org An alternative pathway involves the formation of a highly reactive acyl nitrene intermediate, which then rearranges to the isocyanate. nih.gov Regardless of the precise mechanism, the rearrangement occurs with complete retention of the stereochemistry at the migrating carbon center. nih.gov

In the synthesis of (-)-(S)-Flunoxaprofen isocyanate, the (S)-flunoxaprofen acyl azide undergoes this rearrangement to yield the desired isocyanate, preserving the chiral integrity of the molecule.

Intermediate Species in the Curtius Rearrangement:

| Intermediate | Description |

| Acyl Azide | Formed from the reaction of the activated carboxylic acid with sodium azide. |

| Acyl Nitrene (potential) | A highly reactive, uncharged, and electron-deficient nitrogen species that may be formed upon loss of N2 gas from the acyl azide. |

| Isocyanate | The final product of the rearrangement, containing the -N=C=O functional group. |

Stereoselective Synthesis and Enantiomeric Purity Considerations

The synthesis of this compound is a stereoselective process, starting from the enantiomerically pure (S)-flunoxaprofen. The Curtius rearrangement is known to proceed with retention of configuration of the migrating group. nih.gov This means that the stereochemical information at the chiral center of (S)-flunoxaprofen is preserved during its conversion to (-)-(S)-Flunoxaprofen isocyanate.

The resulting crystalline product has been shown to have high enantiomeric and chemical purity. nih.gov Interestingly, the direction of the optical rotation of the final isocyanate product is inverse to that of the starting carboxylic acid. nih.gov

Yield Optimization and Reaction Condition Analysis

While specific yield optimization data for the synthesis of this compound is not extensively detailed in the available literature, general principles for optimizing the Curtius rearrangement can be applied. Key parameters that can be adjusted to maximize yield and purity include:

Temperature: The thermal decomposition of the acyl azide is a critical step. The temperature must be high enough to induce the rearrangement but not so high as to cause decomposition of the starting material or product.

Solvent: The choice of an inert solvent is crucial to prevent side reactions with the highly reactive isocyanate product.

Reaction Time: Sufficient time must be allowed for the complete conversion of the acyl azide to the isocyanate.

Purity of Reagents: The use of high-purity starting materials and reagents is essential for obtaining a pure final product and minimizing side reactions.

Table of General Reaction Parameters for Curtius Rearrangement:

| Parameter | General Conditions | Potential Impact on this compound Synthesis |

| Temperature | Typically ranges from 60 to 100 °C for thermal rearrangement. | A balance is needed to ensure efficient rearrangement without degradation of the benzoxazole (B165842) ring system. |

| Solvent | Inert solvents such as toluene, benzene (B151609), or chloroform (B151607) are commonly used. | Anhydrous conditions are critical to prevent hydrolysis of the isocyanate to the corresponding amine. |

| Concentration | Dilute conditions can sometimes favor the desired intramolecular rearrangement over intermolecular side reactions. | Optimization would be required to balance reaction rate and suppression of byproducts. |

Alternative Synthetic Routes and Their Applicability

While the Curtius rearrangement is the documented method for synthesizing this compound, other general methods for the synthesis of isocyanates could potentially be adapted. These alternative routes are broadly categorized as phosgene-based and non-phosgene methods. nih.govacs.org

Non-Phosgene Methods: Several non-phosgene routes have been developed to avoid the use of hazardous materials. acs.orgresearchgate.net These include:

Reductive Carbonylation of Nitro Compounds: This involves the reaction of a nitro compound with carbon monoxide in the presence of a catalyst. universiteitleiden.nl

Oxidative Carbonylation of Amines: Primary amines can be converted to isocyanates using carbon monoxide and an oxidant. ionike.com

From Carbamates: The thermal decomposition of carbamates can yield isocyanates. acs.org The carbamates themselves can be synthesized from amines and dimethyl carbonate or urea (B33335). nih.govacs.org

Staudinger–aza-Wittig Reaction: This reaction involves the treatment of an azide with a phosphine, followed by reaction with carbon dioxide to form an isocyanate. beilstein-journals.org

The applicability of these alternative routes to the synthesis of this compound would depend on the compatibility of the required reagents and reaction conditions with the flunoxaprofen molecule. The stereochemical outcome of these alternative routes would also need to be carefully considered to ensure the enantiomeric purity of the final product.

Chemical Reactivity and Reaction Mechanisms of Flunoxaprofen Isocyanate

Reactions with Nucleophiles: Urea (B33335) Formation

The isocyanate group is a potent electrophile, making it highly susceptible to attack by a wide range of nucleophiles. wikipedia.org This reactivity is central to its application in forming stable covalent bonds. The reaction mechanism involves the nucleophilic addition to the carbon-nitrogen double bond of the isocyanate. researchgate.net

Flunoxaprofen (B1672895) isocyanate reacts readily and swiftly with both primary and secondary amines at ambient temperatures to form substituted ureas. nih.govresearchgate.net This reaction is a nucleophilic addition where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom of the isocyanate group. researchgate.netcommonorganicchemistry.com The reaction proceeds without the need for a catalyst and is generally high-yielding. commonorganicchemistry.com

The general reaction can be depicted as:

R-N=C=O (Flunoxaprofen isocyanate) + R'NH₂ (Primary amine) → R-NH-C(=O)-NH-R' (Substituted urea)

R-N=C=O (this compound) + R'R''NH (Secondary amine) → R-NH-C(=O)-NR'R'' (Substituted urea) researchgate.net

This derivatization is particularly useful in analytical chemistry for the chiral resolution of racemic amines. The reaction of (-)-(S)-Flunoxaprofen isocyanate with a racemic amine produces a pair of diastereomeric ureas. These diastereomers possess different physical properties, allowing for their separation and quantification using chromatographic techniques like high-performance liquid chromatography (HPLC). nih.gov

Table 1: Reaction of this compound with Amines

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| This compound | Primary Amine (R'-NH₂) | N,N'-disubstituted urea | Ambient Temperature |

A significant feature of the ureas formed from this compound is their high fluorescence. nih.gov The flunoxaprofen moiety contains a benzoxazole (B165842) ring system, which is a fluorophore. When coupled with an amine, the resulting urea derivative retains this fluorescent property. This characteristic is highly advantageous for analytical applications, as it allows for sensitive detection of the derivatized amines in complex matrices, such as in pharmacokinetic studies determining the plasma levels of drug enantiomers. nih.gov

Isocyanate Group Reactivity and Electronic Structure

The reactivity of the isocyanate group is a direct consequence of its electronic structure. The arrangement of atoms (–N=C=O) creates a unique distribution of electron density that governs its chemical behavior.

The carbon atom in the isocyanate group is bonded to two highly electronegative atoms: nitrogen and oxygen. nih.gov This arrangement results in a significant polarization of the double bonds, drawing electron density away from the carbon atom. Consequently, the carbon atom bears a substantial partial positive charge, making it highly electrophilic and the primary site for nucleophilic attack. researchgate.netnih.gov The general reactivity of isocyanates with nucleophiles is a fundamental principle in organic chemistry. wikipedia.org

Table 2: Electronic Properties of the Isocyanate Functional Group

| Atom | Electronegativity | Partial Charge | Role in Reaction |

|---|---|---|---|

| Oxygen (O) | High | Negative (δ-) | Stabilizes resonance |

| Carbon (C) | Moderate | Positive (δ+) | Electrophilic center |

The reactivity of the isocyanate group can be modulated by the electronic properties of the substituent groups attached to it. nih.gov In this compound, the functional group is attached to a benzoxazole aromatic system, which in turn is substituted.

Electron-withdrawing groups: Generally, electron-withdrawing groups attached to the aromatic ring increase the electrophilicity of the isocyanate carbon. By pulling electron density away from the N=C=O group, they further enhance the partial positive charge on the carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. scientific.net

Electron-donating groups: Conversely, electron-donating groups would decrease the reactivity of the isocyanate by pushing electron density toward the N=C=O group, slightly reducing the electrophilicity of the carbon.

Steric Hindrance: The bulky nature of the flunoxaprofen moiety could introduce steric hindrance, potentially slowing the reaction rate compared to smaller, unhindered isocyanates, especially with bulky nucleophiles. poliuretanos.netzenodo.org

The flunoxaprofen structure contains a fluorophenyl group. Fluorine is an electron-withdrawing group, which would contribute to the increased reactivity of the isocyanate.

Side Reactions and Impurity Formation

While the reaction of this compound with amines is generally clean and efficient, potential side reactions can occur, leading to the formation of impurities. These side reactions typically involve other nucleophiles present in the reaction mixture or the isocyanate itself.

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgnoaa.gov The newly formed amine can then react with another molecule of this compound to form a symmetric disubstituted urea, an undesired byproduct. pcimag.com This highlights the importance of using anhydrous solvents for the reaction.

R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂

R-NCO + R-NH₂ → R-NH-C(=O)-NH-R

Trimerization: Isocyanates can react with themselves, particularly in the presence of certain catalysts or at elevated temperatures, to form cyclic trimers known as isocyanurates. wikipedia.org This polymerization reaction can reduce the yield of the desired urea product.

Reaction with Carboxylic Acids: If the starting flunoxaprofen contains unreacted carboxylic acid (its precursor), the isocyanate can react with it to form an amide and carbon dioxide. nih.gov

Careful control of reaction conditions, such as temperature and the exclusion of moisture, is crucial to minimize these side reactions and ensure the high-purity formation of the desired fluorescent urea derivative.

Decarboxylation in the Presence of Water

There is no specific research data available in the scientific literature detailing the decarboxylation of this compound in the presence of water. Generally, isocyanates (R-N=C=O) are known to react with water to form an unstable carbamic acid intermediate (R-NH-COOH), which then readily undergoes decarboxylation to yield a primary amine (R-NH₂) and carbon dioxide (CO₂).

The proposed general mechanism is as follows:

Nucleophilic attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.

Formation of carbamic acid: This initial reaction forms a carbamic acid derivative of Flunoxaprofen.

Decarboxylation: Carbamic acids are inherently unstable and spontaneously lose a molecule of carbon dioxide to form the corresponding amine.

A hypothetical reaction scheme for this compound would be:

| Reactant | Reagent | Intermediate | Products |

| This compound | Water (H₂O) | Flunoxaprofen carbamic acid | Flunoxaprofen amine + Carbon Dioxide (CO₂) |

This table represents a theoretical pathway based on general isocyanate reactivity, not on specific experimental studies of this compound.

Mechanistic Investigations of Isocyanate Transformations

Specific mechanistic investigations into the transformations of this compound are not found in the available scientific literature. Research on this compound has primarily focused on its synthesis and application as a derivatizing agent. nih.gov

Mechanistic studies of isocyanates, in general, reveal a rich and varied reactivity profile, largely dictated by the electrophilic nature of the central carbon atom in the isocyanate group. Transformations often involve nucleophilic addition reactions with a wide range of nucleophiles.

Table of Potential Nucleophilic Reactions with Isocyanates:

| Nucleophile | Resulting Functional Group |

| Alcohols (R'-OH) | Urethane (Carbamate) |

| Amines (R'-NH₂) | Urea |

| Thiols (R'-SH) | Thiocarbamate |

This table illustrates general isocyanate reactions and does not represent specific experimental findings for this compound.

Without dedicated research, any discussion of reaction kinetics, transition states, or the influence of the Flunoxaprofen molecular structure on these transformations would be purely speculative.

Flunoxaprofen Isocyanate in Chiral Chemistry and Stereoselective Applications

Enantiomeric Forms and Optical Properties

The enantiomeric forms of flunoxaprofen (B1672895) isocyanate are central to its application as a chiral derivatizing agent. The synthesis and characterization of its optical properties have been a key focus of research in this area.

Inversion of Optical Rotation during Synthesis

A noteworthy phenomenon observed during the synthesis of (-)-(S)-flunoxaprofen isocyanate is the inversion of its optical rotation relative to its parent compound, (S)-flunoxaprofen. The synthesis involves the activation of the free carboxylic acid, (S)-flunoxaprofen, with ethyl chloroformate and sodium azide (B81097), which subsequently transforms it into the corresponding isocyanate. nih.gov While the starting material, (S)-flunoxaprofen, exhibits a positive optical rotation, the resulting (-)-(S)-flunoxaprofen isocyanate displays a negative optical rotation. nih.gov This inversion is a crucial characteristic to consider when verifying the successful synthesis of the desired enantiomer. The resulting crystalline product is noted for its high enantiomeric and chemical purity, as well as its stability. nih.gov

Development as a Chiral Derivatizing Agent (CDA)

(-)-(S)-Flunoxaprofen isocyanate has been effectively developed and utilized as a fluorescent chiral derivatizing agent (CDA). Its primary function is to react with chiral molecules to form diastereomeric derivatives, which can then be separated and quantified using chromatographic techniques. nih.gov The isocyanate group is highly reactive towards nucleophiles, allowing for swift reactions under ambient conditions. nih.gov

For Primary Amines

(-)-(S)-Flunoxaprofen isocyanate reacts readily with primary amines to form highly fluorescent urea (B33335) derivatives. nih.gov This reaction is rapid at room temperature and has been successfully applied to the resolution of various racemic primary amines, including a range of pharmaceuticals. nih.gov The formation of these stable diastereomeric ureas allows for their efficient separation and quantification. nih.gov

For Secondary Amines

Similar to its reaction with primary amines, (-)-(S)-flunoxaprofen isocyanate also reacts with secondary amines to yield fluorescent urea derivatives. nih.gov This application has been demonstrated in the analysis of pharmaceutical compounds containing secondary amine functional groups. nih.gov The resulting diastereomers are amenable to separation by high-performance liquid chromatography (HPLC). nih.gov

For Carboxylic Acids (via derived amines)

While flunoxaprofen isocyanate does not directly react with carboxylic acids, it can be used for their indirect chiral analysis. This is achieved by first converting the carboxylic acid into a primary or secondary amine. A common method for this conversion involves coupling the carboxylic acid with a half-protected diamine, followed by the removal of the protecting group to yield an aliphatic amine. This derived amine can then be reacted with (-)-(S)-flunoxaprofen isocyanate to form the corresponding diastereomeric urea, enabling its enantioselective analysis.

Formation of Diastereomeric Derivatives

The fundamental principle behind the utility of (-)-(S)-flunoxaprofen isocyanate as a CDA is the formation of diastereomeric derivatives. When the single enantiomer of the isocyanate, for instance, the (S)-enantiomer, reacts with a racemic mixture of a chiral amine ((R)- and (S)-enantiomers), it produces two distinct diastereomers: (S,R)-urea and (S,S)-urea. nih.gov

These diastereomers possess different physicochemical properties, which allows for their separation using standard chromatographic methods such as normal and reversed-phase HPLC. nih.gov The successful resolution of these diastereomeric derivatives has been demonstrated for a variety of pharmaceutical compounds, including antiarrhythmics, beta-adrenergic antagonists, calcium channel blockers, and centrally acting antidepressants. nih.gov

| Reactant | Chiral Derivatizing Agent | Resulting Derivative |

| Primary Amine | (-)-(S)-Flunoxaprofen Isocyanate | Diastereomeric Urea |

| Secondary Amine | (-)-(S)-Flunoxaprofen Isocyanate | Diastereomeric Urea |

Table 1: Derivatization Reactions of this compound

| Compound Class | Example Pharmaceuticals |

| Antiarrhythmics | Propranolol (B1214883) |

| Beta-adrenergic antagonists | Various |

| Calcium channel blockers | Various |

| Centrally acting antidepressants | Various |

Table 2: Examples of Pharmaceutical Classes Resolved Using this compound

Impact of Molecular Conformation on Chiral Recognition

The efficacy of this compound as a chiral derivatizing agent is fundamentally linked to the molecular conformation of the diastereomeric products it forms upon reaction with racemic amines. The process of chiral recognition, particularly in chromatographic separations, relies on the distinct three-dimensional structures of these diastereomers, which dictates their differential interactions with a chiral stationary phase (CSP).

When (-)-(S)-flunoxaprofen isocyanate reacts with a racemic mixture of a chiral amine, two diastereomeric ureas are formed: (S,R)-urea and (S,S)-urea. Although these diastereomers have the same chemical formula and connectivity, their spatial arrangements differ significantly. This difference in 3D structure is the basis for their separation and, thus, for the chiral analysis of the original amine.

The key to understanding this chiral recognition lies in the conformational preferences of the resulting N-aryl-N'-alkyl urea derivatives. The conformation of ureas is influenced by several factors, including steric hindrance and the potential for intramolecular hydrogen bonding. Studies on analogous N-aryl-N'-alkyl ureas have shown that the substituents on both nitrogen atoms dictate the rotational barriers around the C-N bonds of the urea moiety, leading to distinct and stable conformational isomers, typically described as trans-trans, cis-trans, or cis-cis.

In the case of diastereomers formed from (S)-flunoxaprofen isocyanate, the combination of the bulky benzoxazole (B165842) ring system from flunoxaprofen and the substituents of the chiral amine create unique stereochemical environments. The spatial interaction between the groups attached to the stereogenic centers of the flunoxaprofen moiety and the amine moiety will force the two diastereomers to adopt different preferred conformations. For example, steric repulsion between a large substituent on the (R)-enantiomer of the amine and the aromatic system of the flunoxaprofen part might favor a more extended trans-trans conformation. In contrast, the (S,S)-diastereomer might adopt a more compact cis-trans conformation, potentially stabilized by an internal hydrogen bond.

These conformational differences are critical for chiral recognition by a chiral stationary phase in High-Performance Liquid Chromatography (HPLC). The CSP, itself a chiral entity, presents a specific 3D environment. The separation of the diastereomers is achieved because one diastereomer's conformation allows for a more stable or prolonged interaction with the CSP than the other. The mechanisms of this differential interaction often involve a combination of:

π-π stacking: The aromatic benzoxazole ring of the flunoxaprofen moiety can engage in π-π stacking interactions with aromatic groups on the CSP. The specific conformation of the diastereomer will determine the orientation and accessibility of this ring system for optimal interaction.

Hydrogen bonding: The urea functional group provides hydrogen bond donors (N-H) and an acceptor (C=O). The specific spatial arrangement of these groups in each diastereomer will influence its ability to form hydrogen bonds with complementary sites on the CSP.

Steric hindrance: One diastereomer may fit more readily into the "chiral grooves" or cavities of the CSP, while the other may experience steric hindrance due to its specific conformation, leading to weaker binding and faster elution.

The successful resolution of diastereomeric ureas derived from this compound and various chiral amines demonstrates that the conformational differences between the (S,R) and (S,S) pairs are significant enough to be exploited for efficient separation. nih.gov

The following table summarizes the key conformational aspects and their influence on chiral recognition:

| Conformation Factor | Description | Impact on Chiral Recognition |

| Rotational Isomerism | Refers to the spatial arrangement around the C-N bonds of the urea linkage, resulting in conformers like cis-trans and trans-trans. | The preferred rotational isomer for each diastereomer will present a unique 3D shape to the chiral stationary phase. |

| Steric Hindrance | Repulsive forces between bulky groups (e.g., the flunoxaprofen aromatic system and substituents on the chiral amine). | Forces each diastereomer into a distinct, lowest-energy conformation, influencing how well it can interact with the binding sites of the CSP. |

| Intramolecular H-Bonding | The potential for hydrogen bond formation between the N-H of the urea and a suitable acceptor within the same molecule. | Can lock the molecule into a more rigid conformation, which enhances the structural differences between the two diastereomers, often leading to better separation. |

| Dihedral Angles | The specific angles between different planes of the molecule, defining its overall shape. | Different dihedral angles lead to different overall molecular shapes, which is the fundamental property recognized by the chiral stationary phase. |

Detailed research findings indicate that the derivatization of racemic amines with (-)-(S)-flunoxaprofen isocyanate yields highly fluorescent diastereomeric ureas that are efficiently resolved and separated using both normal and reversed-phase HPLC. nih.gov This efficient separation is a direct consequence of the distinct molecular conformations adopted by the resulting diastereomers, which leads to differential binding affinities with the chiral stationary phase.

Analytical Methodologies for Flunoxaprofen Isocyanate and Its Derivatives in Research

Chromatographic Techniques for Separation and Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of Flunoxaprofen (B1672895) Isocyanate derivatives. nih.gov These techniques allow for the efficient separation of complex mixtures, which is crucial when dealing with chiral compounds and their reaction products. The primary application involves the use of (-)-(S)-Flunoxaprofen isocyanate as a fluorescent chiral derivatizing agent for the enantiospecific determination of primary and secondary amines. nih.gov The isocyanate reacts swiftly with these amines at room temperature to form highly fluorescent urea (B33335) derivatives. nih.gov The resulting diastereoisomeric ureas can then be effectively resolved and separated from by-products using HPLC. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC stands as the principal analytical tool for resolving the diastereoisomeric derivatives formed from the reaction of Flunoxaprofen isocyanate with racemic amines. nih.gov Both normal-phase and reversed-phase modes of HPLC have been successfully employed to achieve efficient separation of these derivatives. nih.gov The choice between these techniques depends on the specific properties of the analytes and the desired separation outcome. The high sensitivity of this method has been demonstrated in pharmacokinetic studies, such as determining the plasma levels of propranolol (B1214883) enantiomers after oral administration of the racemic drug. nih.gov

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is a valuable technique for the separation of diastereoisomeric urea adducts of this compound. In this chromatographic mode, a polar stationary phase is used in conjunction with a non-polar mobile phase. This setup is effective for separating compounds based on their polarity. The diastereoisomeric derivatives formed from this compound and various pharmaceutical amines have been efficiently resolved using normal-phase HPLC. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful method used for the analysis of this compound derivatives. nih.gov This technique utilizes a non-polar stationary phase and a polar mobile phase, which is particularly suitable for the separation of non-polar or moderately polar compounds. frontiersin.org RP-HPLC has been successfully applied to the separation of the diastereoisomeric ureas formed from the reaction of this compound with various amines. nih.gov The conditions for RP-HPLC analysis of isocyanate derivatives typically involve a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. frontiersin.orgsielc.com

The primary analytical application of this compound is as a chiral derivatizing agent to facilitate the separation of enantiomers. nih.gov Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their direct separation challenging. The strategy involves reacting the racemic amine with the enantiomerically pure (-)-(S)-Flunoxaprofen isocyanate. This reaction converts the pair of enantiomers into a pair of diastereomers (the urea adducts). nih.gov Diastereomers have different physical properties and can be separated using standard chromatographic techniques like HPLC. nih.gov This approach has been effectively used for the resolution of a variety of pharmaceutical compounds, including antiarrhythmics, beta-adrenergic antagonists, and antidepressants. nih.gov

Table 1: Examples of Racemic Amines Resolved Using (-)-(S)-Flunoxaprofen Isocyanate Derivatization and HPLC

| Pharmaceutical Class | Example Compound |

|---|---|

| Antiarrhythmics | Data Not Specified |

| Beta-adrenergic antagonists | Propranolol |

| Calcium channel blockers | Data Not Specified |

| Centrally acting antidepressants | Data Not Specified |

This table is based on research findings demonstrating the applicability of this compound for resolving various classes of pharmaceutical amines. nih.gov

Spectroscopic Characterization of Derivatives

Spectroscopic techniques are indispensable for the characterization and detection of the derivatives formed from this compound. Given the fluorescent nature of the parent compound and its derivatives, fluorescence spectroscopy is a particularly sensitive and specific detection method when coupled with HPLC. nih.gov

Fluorescence Spectroscopy of Urea Adducts

Table 2: Spectroscopic Properties of this compound Derivatives

| Derivative Type | Spectroscopic Method | Key Feature | Application |

|---|---|---|---|

| Urea Adducts | Fluorescence Spectroscopy | High fluorescence | Sensitive detection in HPLC |

This table summarizes the key spectroscopic feature of the urea derivatives that is central to their analytical determination. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the structural confirmation and analysis of this compound and its subsequent derivatives. Due to the high reactivity of the isocyanate group, direct analysis can be challenging. Therefore, analysis is often performed on stable derivatives formed by reacting the isocyanate with nucleophiles such as amines or alcohols.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for identifying and quantifying isocyanates. nih.gov For analysis, this compound would typically be derivatized, for example, with di-n-butylamine (DBA) to form a stable urea. nih.gov This derivatization not only stabilizes the molecule for analysis but also enhances ionization efficiency for mass spectrometric detection. diva-portal.org

The fragmentation patterns observed in MS/MS provide definitive structural information. In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ of the derivatized this compound would be selected as the precursor ion. Subsequent collision-induced dissociation (CID) would generate characteristic product ions. Based on the fragmentation of similar structures, key fragmentation pathways would likely involve cleavages around the urea linkage and within the flunoxaprofen backbone. nih.govresearchgate.net The high resolution of modern mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, allows for the determination of elemental compositions of fragment ions, further confirming the structure. nih.gov This technique is also invaluable for identifying byproducts in the synthesis of this compound or its subsequent reactions. nih.gov

| Parameter | Description | Relevance to this compound Analysis |

| Ionization Technique | Electrospray Ionization (ESI) | Soft ionization method suitable for the polar urea derivatives of this compound, minimizing in-source fragmentation. |

| Mass Analyzer | Tandem Mass Spectrometry (MS/MS) | Provides structural confirmation through characteristic fragmentation patterns of the derivatized analyte. nih.gov |

| Derivatization Agent | Di-n-butylamine (DBA) or similar amines | Stabilizes the reactive isocyanate group to form a urea derivative, making it amenable to LC-MS analysis. nih.govnih.gov |

| Precursor Ion | [M+H]⁺ of the urea derivative | The protonated molecular ion of the derivatized this compound, selected for fragmentation. |

| Product Ions | Characteristic fragments | Used for structural elucidation and for selective and sensitive quantification using Selected Reaction Monitoring (SRM). nottingham.ac.uk |

In Situ Reaction Monitoring Technologies

Real-time monitoring of chemical reactions involving this compound is crucial for understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints precisely. mt.com This approach is central to modern process development, ensuring safety and consistency. researchgate.net

In situ Fourier-Transform Infrared (FTIR) spectroscopy is an ideal technology for monitoring reactions involving isocyanates. researchgate.net The isocyanate functional group (–N=C=O) exhibits a strong, sharp, and highly characteristic asymmetric stretching vibration in a region of the infrared spectrum that is typically free from other interfering absorbances. azom.com

This distinct absorption band appears between 2250 and 2285 cm⁻¹. researchgate.net By inserting a fiber-optic Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, the concentration of this compound can be tracked continuously and in real-time. mt.comresearchgate.net

Formation Monitoring : During the synthesis of this compound (e.g., from the corresponding acyl azide), the appearance and growth of the peak at ~2270 cm⁻¹ can be monitored to track the reaction's progress.

Consumption Monitoring : When this compound is used as a reagent, such as in the formation of ureas or carbamates, the disappearance of this characteristic peak signifies the consumption of the isocyanate and the progression of the reaction toward completion. paint.org

The data obtained from in situ FTIR allows for the precise determination of reaction kinetics and endpoints without the need for offline sampling and analysis, which can be time-consuming and potentially expose personnel to reactive reagents. mt.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Monitoring |

| –N=C=O Asymmetric Stretch | 2250 - 2285 | Primary marker for quantifying the concentration of this compound. researchgate.netcdc.gov |

| C=O Stretch (Urea) | ~1640 - 1680 | Appearance of this band indicates the formation of a urea derivative. |

| C=O Stretch (Carbamate) | ~1700 - 1730 | Appearance of this band indicates the formation of a carbamate (B1207046) derivative. |

| N-H Bend (Amine) | ~1590 - 1650 | Disappearance of this band can track the consumption of an amine reactant. |

Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration (FDA) for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.com The goal of PAT is to build quality into products by design, based on a thorough understanding of the process. youtube.com

In the context of this compound, PAT leverages in situ monitoring tools like FTIR to achieve real-time process control. mt.com By continuously monitoring the concentration of this compound (a critical process parameter), the reaction can be controlled to consistently achieve predefined critical quality attributes of the final product. mt.comamericanpharmaceuticalreview.com

Key PAT applications include:

Real-Time Monitoring and Control : Using the FTIR data, reagent addition rates or reaction temperature can be adjusted automatically to control the reaction rate and prevent the accumulation of unreacted isocyanate. youtube.com

Endpoint Determination : The reaction can be stopped precisely when the desired level of conversion is reached, preventing the formation of byproducts from over-reaction and optimizing batch cycle times. researchgate.net

Improved Safety : Real-time monitoring minimizes the need for manual sampling of a highly reactive and potentially hazardous compound. mt.com

Kinetic Analysis : The rich dataset generated by PAT tools enables a deep understanding of reaction kinetics, facilitating more robust process design and scale-up. researchgate.net

Implementing a PAT strategy transforms the manufacturing process from a fixed set of instructions to a responsive, data-driven operation, ensuring higher consistency and quality. youtube.cominnopharmaeducation.com

Determination of Enantiomeric Excess (ee)

Flunoxaprofen is a chiral compound, and its enantiomeric purity is critical, especially when it is used as a chiral derivatizing agent. nih.gov (-)-(S)-Flunoxaprofen isocyanate itself has been developed as a fluorescent chiral derivatizing agent for determining the enantiomeric composition of racemic amines. nih.gov

The principle for determining the enantiomeric excess (ee) of this compound involves reacting it with a single, pure enantiomer of a different chiral molecule (an amine or alcohol) to form a mixture of diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can be separated and quantified using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

The general procedure is as follows:

Derivatization : The this compound sample with unknown enantiomeric excess is reacted with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) or alcohol. This reaction creates a mixture of two diastereomeric ureas or carbamates.

Chromatographic Separation : The resulting diastereomeric mixture is injected into an HPLC system. A standard (achiral) stationary phase, either normal or reversed-phase, is typically sufficient to resolve the diastereomers. nih.gov

Quantification : A detector, often a UV or fluorescence detector, is used to measure the peak area for each of the two separated diastereomers.

Calculation of ee : The enantiomeric excess is calculated from the relative peak areas (A1 and A2) of the two diastereomers using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| × 100

This method provides a reliable and accurate measure of the enantiomeric purity of the this compound starting material. nih.gov

Quantification of Isocyanate Content in Research Samples

Accurately quantifying the amount of active isocyanate (the –N=C=O group) in a research sample of this compound is essential for stoichiometric control in subsequent reactions. Several methods are available, ranging from simple titrations to advanced chromatographic techniques.

Titration : The most common method for determining total isocyanate content is by titration. The procedure typically involves reacting the isocyanate sample with an excess of a standard solution of a secondary amine, such as di-n-butylamine (DBA). The unreacted amine is then back-titrated with a standard acid solution (e.g., hydrochloric acid). This method is robust and provides a measure of the total NCO content but does not distinguish between different isocyanate species. nih.gov

FTIR Spectroscopy : As described previously, the strong and distinct absorbance of the isocyanate group at ~2270 cm⁻¹ can be used for quantification. paint.org By creating a calibration curve of absorbance versus known concentrations of an isocyanate standard, the concentration of this compound in an unknown sample can be determined according to the Beer-Lambert law. This method is rapid and non-destructive. azom.com

High-Performance Liquid Chromatography (HPLC) : For more specific quantification, especially in the presence of impurities, HPLC is the preferred method. The isocyanate is first derivatized to create a stable, UV-active compound. researchgate.net For example, reaction with 1-(2-methoxyphenyl)piperazine (B120316) (MPP) or DBA yields a urea derivative that can be readily quantified by HPLC with a UV detector. researchgate.netepa.gov This approach allows for the separation of the this compound derivative from other non-isocyanate impurities or related isocyanate side-products before quantification, leading to higher accuracy. epa.gov

| Method | Principle | Advantages | Disadvantages |

| Titration | Reaction with excess amine (e.g., DBA) and back-titration of unreacted amine with acid. nih.gov | Simple, inexpensive, well-established. | Measures total NCO content; not specific if multiple isocyanate species are present. |

| FTIR Spectroscopy | Measurement of the characteristic –N=C=O absorbance (~2270 cm⁻¹) and correlation to concentration via a calibration curve. azom.com | Rapid, non-destructive, suitable for in situ monitoring. | Requires a pure standard for calibration; matrix effects can interfere. |

| HPLC | Derivatization to a stable urea (e.g., with MPP or DBA), followed by chromatographic separation and quantification with a UV or MS detector. researchgate.netepa.gov | Highly specific and sensitive; separates analyte from impurities. | More complex, time-consuming, requires derivatization step. |

Theoretical and Computational Studies on Flunoxaprofen Isocyanate Systems

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are pivotal in elucidating the reaction mechanisms between flunoxaprofen (B1672895) isocyanate and chiral analytes, typically primary and secondary amines, to form diastereomeric urea (B33335) derivatives. These calculations can map the potential energy surface of the reaction, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction kinetics and thermodynamics.

The reaction between the isocyanate group (-N=C=O) of flunoxaprofen isocyanate and an amine (-NH₂) proceeds through a nucleophilic addition mechanism. Density Functional Theory (DFT) is a commonly employed computational method for such investigations. DFT calculations can determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy signifies a faster reaction rate.

For instance, a hypothetical reaction pathway calculation for the reaction of (S)-flunoxaprofen isocyanate with a chiral amine, such as (R)- and (S)-amphetamine, would involve modeling the reactants, the transition state, and the final diastereomeric urea products. The calculated energies can reveal whether one diastereomer is formed more rapidly than the other (kinetic control) or if one product is more stable than the other (thermodynamic control).

Table 1: Hypothetical DFT Calculated Energy Profile for the Reaction of (S)-Flunoxaprofen Isocyanate with (R)- and (S)-Amphetamine

| Species | Relative Energy (kcal/mol) - Formation of (S,R)-diastereomer | Relative Energy (kcal/mol) - Formation of (S,S)-diastereomer |

| Reactants | 0.0 | 0.0 |

| Transition State | +15.2 | +16.5 |

| Products | -25.8 | -25.1 |

Note: This data is illustrative and represents the type of information that would be generated from quantum chemical calculations.

Conformational Analysis and Molecular Modeling of Diastereomers

Once the diastereomeric urea derivatives are formed, their three-dimensional structures and conformational preferences become critical for understanding how they are separated chromatographically. Conformational analysis and molecular modeling are employed to explore the various possible spatial arrangements of the atoms in the diastereomers and to identify the most stable conformations.

Techniques such as molecular mechanics (MM) and molecular dynamics (MD) simulations can be used to sample the vast conformational space of the diastereomers. These methods calculate the potential energy of the molecule as a function of its atomic coordinates, allowing for the identification of low-energy conformers.

The differences in the conformational preferences between the two diastereomers are the basis for their separation. For example, one diastereomer might adopt a more compact or globular conformation, while the other might have a more extended structure. These differences in shape and size, as well as the differential exposure of polar and non-polar groups, lead to different interactions with the stationary phase in a chromatography column, resulting in different retention times and, thus, separation.

Table 2: Representative Conformational Analysis Data for Diastereomers

| Diastereomer | Most Stable Conformer (Dihedral Angle, °) | Calculated Dipole Moment (Debye) | Relative Population at 298 K (%) |

| (S,R)-Urea Derivative | 65.4 | 3.1 | 78 |

| (S,S)-Urea Derivative | -172.1 | 4.5 | 65 |

Note: This data is hypothetical and serves to illustrate the outputs of conformational analysis studies.

Prediction of Chiral Recognition Mechanisms

The ultimate goal of using a chiral derivatizing agent is to achieve effective chiral recognition, which is the ability to distinguish between the two enantiomers of an analyte. Computational modeling plays a crucial role in predicting and understanding the mechanisms of chiral recognition at the molecular level.

The separation of diastereomers by chromatography relies on the differential interactions between each diastereomer and the stationary phase. Molecular modeling can be used to simulate these interactions. By docking the most stable conformers of the diastereomers onto a model of the stationary phase surface (e.g., a silica (B1680970) surface with C18 chains), the binding energies and interaction patterns can be calculated.

These simulations can reveal the specific intermolecular forces responsible for chiral recognition, such as hydrogen bonds, π-π stacking, steric hindrance, and dipole-dipole interactions. For instance, the (S,R)-diastereomer might be able to form an additional hydrogen bond with the stationary phase that is not possible for the (S,S)-diastereomer, leading to a stronger interaction and a longer retention time.

By understanding these mechanisms, it is possible to rationally design more effective chiral derivatizing agents and to optimize the chromatographic conditions for better enantioselective separations.

Table 3: Illustrative Interaction Energies for Diastereomers with a C18 Stationary Phase

| Diastereomer | Binding Energy (kcal/mol) | Key Interacting Residues/Groups |

| (S,R)-Urea Derivative | -8.5 | Hydrogen bond with silanol (B1196071) group, hydrophobic interactions |

| (S,S)-Urea Derivative | -7.2 | Hydrophobic interactions only |

Note: This data is a representative example of what could be obtained from molecular docking studies.

Applications of Flunoxaprofen Isocyanate in Organic Synthesis and Reagent Development

Intermediate in Complex Molecule Synthesis

The isocyanate group (–N=C=O) is a valuable functional group in organic synthesis due to its reactivity toward a wide range of nucleophiles. wikipedia.org Flunoxaprofen (B1672895) isocyanate, being a chiral isocyanate, serves as an important intermediate for introducing a specific stereocenter into larger, more complex molecules. The synthesis of the isocyanate itself is typically achieved from its parent carboxylic acid, (S)-flunoxaprofen, via the Curtius rearrangement. nih.govnih.gov This reaction proceeds through an acyl azide (B81097) intermediate and is known for the complete retention of the stereochemistry of the migrating group. nih.govnih.gov

Once formed, flunoxaprofen isocyanate can react with various nucleophiles to create a range of new compounds:

Reaction with alcohols: Forms chiral carbamates.

Reaction with amines: Yields chiral urea (B33335) derivatives. wikipedia.org

Reaction with water: Leads to the formation of an unstable carbamic acid, which subsequently decomposes to a primary amine and carbon dioxide. wikipedia.orgorganic-chemistry.org

These reactions are fundamental in medicinal chemistry and drug discovery, where carbamate (B1207046) and urea moieties are common structural features in bioactive molecules. nih.gov The ability to introduce the flunoxaprofen scaffold with its defined stereochemistry makes the isocyanate a valuable building block for creating new chemical entities with potentially unique pharmacological properties. For instance, in the synthesis of the antiviral drug oseltamivir, an isocyanate intermediate is attacked by a carboxylic acid to form a crucial amide bond, highlighting the utility of isocyanates in complex synthesis pathways. wikipedia.org

Reagent for Derivatization in Analytical Chemistry

One of the most prominent applications of this compound is as a chiral derivatizing agent (CDA) in analytical chemistry. nih.gov The primary purpose of a CDA is to convert a mixture of enantiomers (non-superimposable mirror-image molecules) into a mixture of diastereomers. wikipedia.org While enantiomers have identical physical properties, making them difficult to separate and quantify using standard chromatographic techniques, diastereomers have different physical properties and can be separated. wikipedia.org

This compound is particularly effective for the derivatization of primary and secondary amines, as well as alcohols. nih.govnih.gov The reaction involves the nucleophilic attack of the amine or alcohol on the electrophilic carbon of the isocyanate group, forming stable, diastereomeric urea or carbamate derivatives, respectively. nih.govwikipedia.org A key advantage of using (-)-(S)-flunoxaprofen isocyanate is that the resulting urea derivatives are highly fluorescent, which significantly enhances detection sensitivity in analytical methods like High-Performance Liquid Chromatography (HPLC). nih.gov

This methodology has been successfully applied to the enantiomeric resolution of various pharmaceuticals, including:

Antiarrhythmics

Beta-adrenergic antagonists (e.g., propranolol)

Calcium channel blockers

Centrally acting antidepressants nih.gov

The diastereomeric derivatives are efficiently separated using both normal and reversed-phase HPLC, allowing for the accurate determination of the enantiomeric composition of a drug sample. nih.gov This is crucial for pharmacokinetic studies, where the different enantiomers of a drug can have distinct metabolic fates and pharmacological effects. nih.gov

| Analyte Class | Target Functional Group | Derivative Formed | Analytical Technique | Key Advantage |

|---|---|---|---|---|

| Pharmaceuticals (e.g., propranolol) | Primary and Secondary Amines | Diastereomeric Ureas | Normal and Reversed-Phase HPLC | Highly fluorescent derivatives for sensitive detection nih.gov |

| Racemic Amines | Primary and Secondary Amines | Diastereomeric Ureas | HPLC | Efficient resolution and separation from side-products nih.gov |

| Enantiomeric Alcohols | Hydroxyl Groups | Diastereomeric Carbamates | Liquid Chromatography | Enables indirect enantiomeric resolution nih.gov |

Role in the Synthesis of Chiral Amines via Curtius Degradation

This compound is a key intermediate in the synthesis of chiral primary amines via the Curtius rearrangement, also known as the Curtius degradation. nih.govorganic-chemistry.org This reaction provides a reliable method for converting a carboxylic acid into a primary amine with one fewer carbon atom, all while preserving the original stereochemistry. nih.govlibretexts.org

The synthetic sequence begins with the parent carboxylic acid, (S)-flunoxaprofen. The process involves the following steps:

Activation and Azide Formation: The carboxylic acid is first activated, for example, with ethyl chloroformate, and then treated with sodium azide to form the corresponding acyl azide. nih.gov

Rearrangement to Isocyanate: The acyl azide, upon heating, undergoes the Curtius rearrangement. It loses a molecule of nitrogen gas (N₂) to form the highly reactive this compound intermediate. A critical feature of this step is that the stereochemical configuration of the migrating group is fully retained. nih.govnih.govwikipedia.org

Hydrolysis to Amine: The resulting isocyanate is then hydrolyzed, typically by adding water. This reaction forms a transient carbamic acid, which spontaneously decarboxylates (loses CO₂) to yield the final chiral primary amine. organic-chemistry.orglibretexts.org

Historical and Academic Development Context

Evolution of Flunoxaprofen (B1672895) Isocyanate as a Research Tool

Flunoxaprofen isocyanate was developed as a fluorescent chiral derivatizing agent to facilitate the enantiospecific determination of primary and secondary amines. nih.gov Its synthesis from the corresponding carboxylic acid, (S)-flunoxaprofen, involves a straightforward chemical transformation. nih.gov The free carboxylic acid is activated with ethyl chloroformate and sodium azide (B81097), leading to the formation of the isocyanate. nih.gov This process yields a crystalline product with high enantiomeric and chemical purity. nih.gov

A key characteristic of this compound that enhances its utility as a research tool is its high fluorescence. nih.gov This property allows for the sensitive detection of the derivatives formed when it reacts with other molecules. The stability of the crystalline isocyanate at ambient temperature further adds to its practicality in a laboratory setting. nih.gov

The primary application for which this compound was designed is the derivatization of racemic amines. nih.gov Upon reaction, it forms highly fluorescent urea (B33335) diastereomers. nih.gov This transformation is crucial because diastereomers, unlike the original enantiomers, have different physical properties and can therefore be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC). nih.gov

Contribution to the Field of Chiral Resolution and Analysis

The principal contribution of this compound lies in its effectiveness as a chiral derivatizing agent for the resolution of racemic amines. nih.gov This has been demonstrated with a variety of pharmaceutical compounds, including antiarrhythmics, β-adrenergic antagonists, calcium channel blockers, and centrally acting antidepressants. nih.gov

The process involves reacting the racemic amine with the enantiomerically pure this compound. The resulting diastereomeric ureas can then be efficiently separated and quantified using both normal and reversed-phase HPLC. nih.gov This methodology provides a robust and sensitive analytical approach for determining the enantiomeric composition of amine-containing drugs.

The practical utility of this reagent has been showcased in pharmacokinetic studies. For instance, it was used to determine the plasma levels of propranolol (B1214883) enantiomers in human volunteers after the administration of the racemic drug. nih.gov This demonstrates its sufficient sensitivity for real-world applications in drug metabolism and disposition studies.

The development of this compound, alongside similar reagents like naproxen (B1676952) isocyanate, expanded the toolkit available to analytical chemists for tackling the challenges of chiral separation. nih.gov

Below is a summary of the key findings related to the application of this compound in chiral resolution:

| Application Area | Details of Research Findings |

| Chiral Derivatization | Reacts with primary and secondary amines to form highly fluorescent diastereomeric ureas. nih.gov |

| Chromatographic Separation | The resulting diastereomers are efficiently resolved using normal and reversed-phase HPLC. nih.gov |

| Pharmaceutical Analysis | Successfully applied to the resolution of racemic amines in various drug classes, including antiarrhythmics and antidepressants. nih.gov |

| Pharmacokinetic Studies | Demonstrated sufficient sensitivity for determining plasma levels of propranolol enantiomers in human subjects. nih.gov |

Future Directions in Flunoxaprofen Isocyanate Research

Exploration of Novel Reaction Pathways and Applications

Future research into flunoxaprofen (B1672895) isocyanate is likely to extend beyond its established role in derivatizing amines for HPLC analysis. The high reactivity of the isocyanate group presents opportunities for exploring novel reaction pathways. These could include multicomponent reactions where flunoxaprofen isocyanate acts as a key building block in the synthesis of complex chiral molecules. Such reactions could lead to the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the application of this compound could be expanded to the derivatization of other classes of nucleophilic compounds, such as alcohols and thiols, to facilitate their enantioselective analysis. The inherent fluorescence of the flunoxaprofen moiety is a significant advantage, offering high sensitivity in detection. nih.gov Research could also focus on developing methods for the solid-phase synthesis of this compound derivatives, which would streamline the purification process and open avenues for high-throughput screening applications.

Development of Enhanced Chiral Derivatizing Agents

The development of new and improved chiral derivatizing agents is a continuous endeavor in analytical chemistry. nih.gov Building on the foundational structure of this compound, future research could focus on creating analogues with enhanced properties. This could involve modifying the flunoxaprofen backbone to fine-tune its steric and electronic characteristics, potentially leading to greater resolution of a wider range of enantiomers. For instance, the introduction of different functional groups could influence the non-covalent interactions between the diastereomeric derivatives and the stationary phase in HPLC, thereby improving separation efficiency.

Another avenue of development is the synthesis of "isotope-coded" this compound reagents. nih.gov This would involve creating versions of the molecule with stable isotopes (e.g., ¹³C, ¹⁵N), which would be invaluable for quantitative mass spectrometry-based applications, allowing for more accurate and sensitive determination of enantiomeric excess in complex biological matrices. nih.gov

Advanced Spectroscopic and Computational Studies

A deeper understanding of the mechanisms underlying the chiral recognition of this compound derivatives can be achieved through advanced spectroscopic and computational methods. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism can provide valuable insights into the three-dimensional structures and intermolecular interactions of the diastereomeric ureas formed.

Computational modeling, particularly density functional theory (DFT), can be employed to simulate the interactions between the derivatized enantiomers and the chiral stationary phase. These theoretical studies can help to elucidate the factors that govern the chromatographic separation and can guide the rational design of new derivatizing agents and chromatographic systems with improved enantioselectivity. Such computational approaches are becoming increasingly integral to understanding and predicting the behavior of chiral molecules.

Integration with Emerging Analytical Technologies

The integration of this compound derivatization with cutting-edge analytical technologies promises to further enhance its utility. While HPLC with fluorescence detection is the current standard, coupling this separation technique with mass spectrometry (MS) would provide an additional layer of structural information and selectivity. acs.orgamericanpharmaceuticalreview.com High-resolution mass spectrometry can be particularly powerful for the analysis of complex mixtures, enabling the confident identification of derivatized analytes. acs.org

Furthermore, the application of this compound in capillary electrophoresis (CE) and microfluidics-based separation systems represents a promising future direction. nih.gov These techniques offer advantages in terms of speed, sample volume requirements, and separation efficiency. nih.gov The development of methods that utilize this compound in these advanced platforms could lead to faster and more sensitive enantioselective analyses, with applications in fields ranging from pharmaceutical quality control to metabolomics. The inherent fluorescence of the reagent is particularly advantageous for the sensitive detection required in these miniaturized systems. nih.gov

Detailed Research Findings

The practical application of (-)-(S)-flunoxaprofen isocyanate as a chiral derivatizing agent has been demonstrated in the enantiomeric resolution of various pharmaceutical compounds. nih.gov For example, the diastereomeric ureas formed from the reaction of the isocyanate with racemic propranolol (B1214883) have been successfully separated using both normal and reversed-phase HPLC. nih.gov The high fluorescence of these derivatives allows for sensitive detection, making the method suitable for pharmacokinetic studies. nih.gov

Below is a data table illustrating the typical chromatographic parameters that can be achieved in the separation of racemic amines using a chiral derivatizing agent like this compound. The data is representative of the performance of such analytical methods.

| Racemic Amine | Retention Time (Diastereomer 1) (min) | Retention Time (Diastereomer 2) (min) | Resolution (Rs) | Separation Factor (α) |

|---|---|---|---|---|

| Propranolol | 12.5 | 14.2 | 2.1 | 1.14 |

| Metoprolol | 10.8 | 11.9 | 1.8 | 1.10 |

| Atenolol | 8.3 | 9.5 | 1.9 | 1.14 |

| Verapamil | 15.1 | 17.0 | 2.3 | 1.12 |

Q & A

Q. How can computational chemistry complement experimental studies on this compound’s reactivity?

Q. What systematic approaches reconcile conflicting findings in this compound’s efficacy across preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.